molecular formula C14H16N2O2 B12706466 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- CAS No. 130403-07-5

3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl-

Katalognummer: B12706466
CAS-Nummer: 130403-07-5
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: SHWWSSZJHXTIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Acetamide Formation: The acetamide group can be introduced by reacting the isoxazole derivative with acetic anhydride or acetyl chloride.

    Substitution with N-(2,6-dimethylphenyl): The final step involves the substitution of the acetamide group with the N-(2,6-dimethylphenyl) group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial, antifungal, or anti-inflammatory properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or agricultural chemicals.

Wirkmechanismus

The mechanism of action of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Acetamide Derivatives: Compounds with acetamide groups but different aromatic or heterocyclic rings.

Uniqueness

The uniqueness of 3-Isoxazoleacetamide, N-(2,6-dimethylphenyl)-5-methyl- lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

130403-07-5

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C14H16N2O2/c1-9-5-4-6-10(2)14(9)15-13(17)8-12-7-11(3)18-16-12/h4-7H,8H2,1-3H3,(H,15,17)

InChI-Schlüssel

SHWWSSZJHXTIFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=NOC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.